2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a methylsulfonylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment to the Pyridine Ring: The final step involves coupling the pyrrolidine derivative with a 2-methylpyridine precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high selectivity and yield. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylpyridines in a greener and more efficient manner compared to conventional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
6-Methylpyridine: Another analog with a methyl group at a different position on the pyridine ring.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: A closely related compound with a similar pyrrolidine substitution pattern.
Uniqueness
2-Methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine is unique due to the presence of both a methylsulfonyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-5-3-6-10(12-9)11-7-4-8-13(11)16(2,14)15/h3,5-6,11H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCQRALSNTAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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